molecular formula C45H72O18 B14613227 Funkioside D CAS No. 60454-78-6

Funkioside D

Cat. No.: B14613227
CAS No.: 60454-78-6
M. Wt: 901.0 g/mol
InChI Key: IATOWVQMFQIWJG-VQCMDHTRSA-N
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Description

Funkioside D is a steroidal saponin isolated from Maianthemum atropurpureum (Nibai), a wild medicinal plant native to Northwest Yunnan, China. It belongs to the class of steroid glycosides, characterized by a hydrophobic aglycone (steroid backbone) linked to hydrophilic sugar moieties. This compound exhibits notable bioactivity, particularly in vitro cytotoxicity against the K562 tumor cell line, with an IC50 value of 2.93 μg/ml . Its structure includes a spirostanol skeleton (common in steroidal saponins) and specific glycosylation patterns, which are critical for its biological interactions. The compound is part of a broader family of bioactive saponins in M.

Mechanism of Action

Comparison with Similar Compounds

Structural Similarities and Differences

Funkioside D shares structural homology with other steroidal saponins, particularly in its aglycone core. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Source Structural Features Bioactivity (IC50, K562 cells) References
This compound M. atropurpureum Spirostanol aglycone; glycosylation at C-3 with β-D-glucopyranosyl unit 2.93 μg/ml
Funkioside C Funkia vata Diosgenin-3-O-β-D-glucopyranoside; C-4' hydroxylation Not reported
Aspidistrin M. atropurpureum (25R)-Spirostanol disaccharide; α-L-rhamnose and β-D-glucose chain at C-3 0.47 μg/ml
Smilacinoside A M. atropurpureum Furostane-type saponin; trisaccharide moiety at C-26 1.09 μg/ml
Polyfuroside Polygonatum species Furost-5-ene backbone; branched trisaccharide at C-3 Not reported

Key Observations :

Aglycone Variations: this compound and Aspidistrin share a (25R)-spirostanol backbone, whereas Smilacinoside A has a furostane-type aglycone, which lacks the closed E/F ring system .

Glycosylation Patterns: this compound’s monosaccharide chain at C-3 contrasts with Aspidistrin’s disaccharide (α-L-rhamnose + β-D-glucose) and Polyfuroside’s branched trisaccharide. These differences influence solubility and membrane interaction .

Bioactivity : Despite structural similarities, this compound (IC50 = 2.93 μg/ml) is less potent than Aspidistrin (IC50 = 0.47 μg/ml), highlighting the role of glycosylation in cytotoxicity .

Functional and Mechanistic Insights

  • Cytotoxicity : this compound’s moderate activity compared to Aspidistrin suggests that shorter sugar chains may reduce binding affinity to tumor cell membranes or intracellular targets .
  • Spirostanol vs. Furostanol: Spirostanol saponins (e.g., this compound) generally exhibit higher stability and bioavailability than furostanol derivatives (e.g., Smilacinoside A) due to their closed-ring structure .
  • Species-Specific Modifications: Compounds like Funkioside C (from Funkia vata) and this compound (from M. atropurpureum) demonstrate how minor structural shifts (e.g., hydroxylation at C-4') can arise from species-specific biosynthesis .

Limitations in Structural-Activity Relationships

For instance, this compound and Aspidistrin, while structurally related, show a 6-fold difference in cytotoxicity, underscoring the complexity of structure-activity relationships in steroidal saponins.

Properties

CAS No.

60454-78-6

Molecular Formula

C45H72O18

Molecular Weight

901.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H72O18/c1-19-7-12-45(56-18-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)57-40-37(55)35(53)38(29(17-48)60-40)61-42-39(34(52)32(50)28(16-47)59-42)62-41-36(54)33(51)31(49)27(15-46)58-41/h5,19-20,22-42,46-55H,6-18H2,1-4H3/t19-,20+,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1

InChI Key

IATOWVQMFQIWJG-VQCMDHTRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

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